molecular formula C11H22N2O2 B11891661 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11891661
M. Wt: 214.30 g/mol
InChI Key: DFLOYUOFMMRRJN-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound featuring a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable amine with an epoxide under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic derivatives with different substituents.

Scientific Research Applications

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

4-(2-methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C11H22N2O2/c1-14-8-6-13-7-9-15-11(10-13)2-4-12-5-3-11/h12H,2-10H2,1H3

InChI Key

DFLOYUOFMMRRJN-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCOC2(C1)CCNCC2

Origin of Product

United States

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